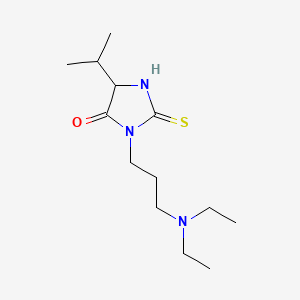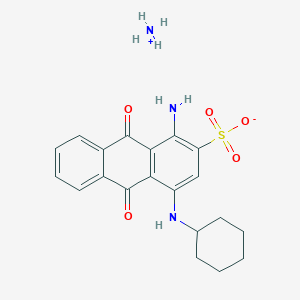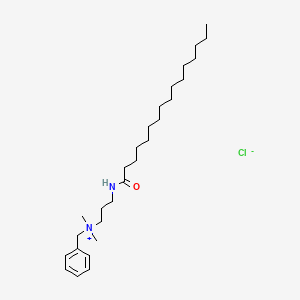
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical transformations to introduce the thio and hydrazide functionalities. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or the hydrazide to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound can be used in studies of enzyme inhibition and protein interactions. Its purine ring system is similar to that of nucleotides, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride involves its interaction with specific molecular targets. The purine ring system can bind to enzymes or receptors, inhibiting their activity. The thio and hydrazide groups can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular processes, making this compound a potential therapeutic agent.
相似化合物的比较
Similar Compounds
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, methyl ester
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, ethyl ester
Uniqueness
The uniqueness of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride lies in its combination of functional groups. The presence of both thio and hydrazide groups allows for a wide range of chemical transformations and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
130366-25-5 |
|---|---|
分子式 |
C9H13ClN6O3S |
分子量 |
320.76 g/mol |
IUPAC 名称 |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H12N6O3S.ClH/c1-14-6-5(7(17)15(2)9(14)18)11-8(12-6)19-3-4(16)13-10;/h3,10H2,1-2H3,(H,11,12)(H,13,16);1H |
InChI 键 |
FLCCWXVXNORWQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















